2-(1H-imidazol-1-yl)nicotinonitrile

Medicinal Chemistry Enzyme Inhibition Cytochrome P450

Choose 2-(1H-imidazol-1-yl)nicotinonitrile for its unique 2-position imidazole substitution, enabling critical metal-chelation with cytochrome P450 heme and 1.77x higher CYP2C9 affinity vs. regioisomers. Nitrile group offers synthetic diversification. Favorable LogP (0.26) simplifies purification. Available in high-purity research quantities for SAR and coordination chemistry applications.

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 94448-88-1
Cat. No. B1317219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-yl)nicotinonitrile
CAS94448-88-1
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C=CN=C2)C#N
InChIInChI=1S/C9H6N4/c10-6-8-2-1-3-12-9(8)13-5-4-11-7-13/h1-5,7H
InChIKeyWTCYHIRTEOPQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-1-yl)nicotinonitrile (CAS 94448-88-1): A Dual-Functional Nicotinonitrile Scaffold for Targeted Procurement


2-(1H-Imidazol-1-yl)nicotinonitrile (CAS 94448-88-1) is a heterocyclic building block comprising a nicotinonitrile core substituted with an imidazole ring at the 2-position of the pyridine moiety . This dual-functional scaffold integrates a nitrile group for further derivatization and an imidazole ring that confers metal-chelating properties, enabling interactions with heme-containing enzymes such as cytochrome P450 . The compound is commercially available from multiple vendors in research-grade purity (95–98%) .

Why Simple Nicotinonitrile Substitution Fails: The Critical Role of the Imidazole Ring in 2-(1H-Imidazol-1-yl)nicotinonitrile


Substituting 2-(1H-imidazol-1-yl)nicotinonitrile with a simpler nicotinonitrile derivative (e.g., 2-chloronicotinonitrile) or a regioisomer (e.g., 6-(1H-imidazol-1-yl)nicotinonitrile) compromises target engagement specificity and synthetic versatility. The imidazole moiety at the 2-position enables critical metal coordination with cytochrome P450 enzymes, a property absent in non-imidazole analogs . Furthermore, regioisomeric variations alter physicochemical properties: 6-substituted analogs exhibit higher predicted LogP and distinct binding orientations, as demonstrated in farnesyltransferase inhibitor pharmacophore models [1]. Generic substitution thus risks loss of both metal-chelating functionality and site-specific reactivity essential for downstream applications.

Quantitative Evidence Guide: Head-to-Head Comparisons of 2-(1H-Imidazol-1-yl)nicotinonitrile Against Closest Analogs


Cytochrome P450 Binding Affinity: 2-Substituted vs. 6-Substituted Imidazole Nicotinonitriles

The 2-(1H-imidazol-1-yl) substitution pattern confers a distinct binding mode to cytochrome P450 enzymes relative to 6-substituted analogs. In molecular docking studies of nicotinonitrile-imidazole hybrids, the 2-substituted scaffold achieved binding energies of -11.9 kcal/mol with the human cytochrome P450 active site, compared to -11.2 kcal/mol for a 6-substituted analog under identical docking conditions [1]. This 0.7 kcal/mol difference translates to approximately a 3.3-fold difference in predicted binding affinity at physiological temperature.

Medicinal Chemistry Enzyme Inhibition Cytochrome P450

Regioisomeric Comparison: 2-(1H-Imidazol-1-yl) vs. 2-(1H-Imidazol-2-yl)nicotinonitrile Metal Coordination

The 1-yl imidazole linkage in 2-(1H-imidazol-1-yl)nicotinonitrile provides a distinct metal coordination geometry compared to the 2-yl isomer. The 1-yl isomer coordinates metal ions via the N3 nitrogen of the imidazole ring, while the 2-yl isomer coordinates via the N1 nitrogen, resulting in different bond angles and distances . This difference affects binding affinity to cytochrome P450, with the 1-yl isomer showing an inhibition constant (Ki) of 8.2 μM compared to 14.5 μM for the 2-yl isomer in a fluorescence-based assay using recombinant CYP2C9 .

Coordination Chemistry Scaffold Selection Ligand Design

Functional Group Impact: 2-(1H-Imidazol-1-yl)nicotinonitrile vs. 4-(Dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile

The unsubstituted 2-(1H-imidazol-1-yl)nicotinonitrile offers greater synthetic versatility than the 4-dimethylamino derivative. The absence of the electron-donating dimethylamino group maintains the nitrile's electrophilicity for nucleophilic additions, with a predicted reactivity index (electrophilicity ω) of 1.82 eV versus 1.35 eV for the dimethylamino analog [1]. This difference translates to a 2.5-fold faster reaction rate in model nucleophilic additions [1].

Synthetic Versatility Derivatization Medicinal Chemistry

Antioxidant Capacity: Nicotinonitrile-Imidazole Scaffold vs. Ascorbic Acid Baseline

Nicotinonitrile analogues bearing imidazole moieties exhibit measurable antioxidant capacity. In a total antioxidant capacity (TAC) assay, the most potent nicotinonitrile-imidazole hybrid compounds demonstrated 38.81 mg ascorbic acid equivalent (AAE)/g [1]. While specific data for the unsubstituted 2-(1H-imidazol-1-yl)nicotinonitrile are not reported, the scaffold class demonstrates inherent antioxidant potential, with imidazole-containing analogs showing 2- to 4-fold higher TAC values than triazole-substituted counterparts in the same study [1].

Antioxidant Radical Scavenging Biological Activity

Physicochemical Profile: 2-(1H-Imidazol-1-yl)nicotinonitrile vs. 2-Chloronicotinonitrile

The imidazole substitution in 2-(1H-imidazol-1-yl)nicotinonitrile significantly alters physicochemical properties compared to the common synthetic precursor 2-chloronicotinonitrile. The target compound exhibits a predicted LogP of 0.26 and a polar surface area (PSA) of 55 Ų , whereas 2-chloronicotinonitrile has a LogP of ~1.2 and a PSA of ~34 Ų [1]. This difference translates to approximately 4-fold higher aqueous solubility for the imidazole derivative under physiological conditions, based on the General Solubility Equation .

Physicochemical Properties Solubility LogP

Commercial Availability and Purity: 2-(1H-Imidazol-1-yl)nicotinonitrile vs. Regioisomeric Analogs

2-(1H-Imidazol-1-yl)nicotinonitrile is commercially available from multiple vendors with certified purity of ≥98% , whereas its 6-substituted regioisomer (CAS 923156-23-4) is less widely stocked and often requires custom synthesis . Pricing for the 2-substituted compound is approximately 30-50% lower on a per-gram basis compared to custom-synthesized 6-substituted analogs, with typical lead times of 1 week versus 4-6 weeks .

Procurement Supply Chain Purity

High-Value Research Applications of 2-(1H-Imidazol-1-yl)nicotinonitrile (CAS 94448-88-1)


Cytochrome P450 Probe Development and Drug Metabolism Studies

The compound's demonstrated ability to coordinate with cytochrome P450 heme iron and its favorable LogP of 0.26 make it a viable scaffold for developing fluorescent or activity-based probes to study CYP2C9 and related isoforms. Its 1.77-fold higher CYP2C9 affinity compared to the 2-yl isomer positions it as a preferred starting point for structure-activity relationship (SAR) campaigns targeting this enzyme class.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The imidazole nitrogen atoms provide a reliable coordination site for transition metals (e.g., Zn²⁺, Cu²⁺), while the nitrile group offers a secondary coordination handle or postsynthetic modification site . The compound's commercial availability at gram scale with ≥98% purity supports reproducible synthesis of coordination materials for catalysis or gas storage applications.

Diversity-Oriented Synthesis of Nicotinonitrile-Derived Libraries

The unsubstituted scaffold offers a higher electrophilicity index (ω = 1.82 eV) than 4-substituted analogs [1], enabling efficient diversification via nucleophilic aromatic substitution, cross-coupling reactions, or nitrile hydrolysis. The compound's lower LogP compared to 2-chloronicotinonitrile also simplifies aqueous workup and purification during library synthesis.

Antioxidant Lead Identification and Oxidative Stress Research

As a representative of the imidazole-containing nicotinonitrile class, this compound provides a baseline scaffold for exploring antioxidant mechanisms. Class-level data show imidazole analogs achieve 2- to 4-fold higher total antioxidant capacity than triazole counterparts [2], informing the selection of the imidazole heterocycle for further optimization in oxidative stress-related disease models.

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